

Salvianolic Acid H: Unraveling the Spectroscopic Fingerprint

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Compound of Interest		
Compound Name:	Salvianolic acid H	
Cat. No.:	B15617817	Get Quote

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salvianolic acids, a class of polyphenolic compounds predominantly isolated from the roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen), have garnered significant attention within the scientific community. Their diverse and potent pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, underscore their potential as therapeutic agents. The precise structural elucidation of these complex molecules is paramount for understanding their mechanism of action and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as a cornerstone technique for the unambiguous identification and characterization of these natural products.

This document provides a detailed overview of the ¹H and ¹³C NMR spectral data for **Salvianolic acid H**, a member of this important class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the isolation, identification, and quantitative analysis of salvianolic acids.

Chemical Structure of Salvianolic Acid H



Despite a comprehensive search of available chemical databases and scientific literature, a definitive chemical structure for a compound uniquely identified as "Salvianolic acid H" could not be located. The family of salvianolic acids consists of numerous well-characterized members, such as Salvianolic acid A, B, C, D, G, K, and L, each with a distinct and established chemical structure. It is possible that "Salvianolic acid H" may be a less common synonym for one of these known compounds, a novel but not yet widely reported structure, or a misnomer.

Without a confirmed chemical structure, the assignment of ¹H and ¹³C NMR spectral data is not possible. The subsequent sections on spectral data and experimental protocols are therefore presented as a general template that would be populated once the definitive structure of **Salvianolic acid H** is established.

¹H NMR Spectral Data for Salvianolic Acid H

A comprehensive table summarizing the ¹H NMR spectral data would be presented here upon identification of the chemical structure. The table would include the following details for each proton signal:

- Proton Assignment: The specific proton in the molecule corresponding to the signal.
- Chemical Shift (δ) in ppm: The position of the signal in the NMR spectrum.
- Multiplicity: The splitting pattern of the signal (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet).
- Coupling Constant (J) in Hz: A measure of the interaction between neighboring protons.

Table 1: ¹H NMR Spectral Data of **Salvianolic Acid H** (Structure Dependent)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data Unavailable	Data Unavailable	Data Unavailable	Data Unavailable

¹³C NMR Spectral Data for Salvianolic Acid H



Similarly, a detailed table for the ¹³C NMR spectral data would be provided once the structure is known. This table would list:

- Carbon Assignment: The specific carbon atom in the molecule.
- Chemical Shift (δ) in ppm: The position of the carbon signal in the spectrum.

Table 2: 13C NMR Spectral Data of Salvianolic Acid H (Structure Dependent)

Carbon Assignment	Chemical Shift (δ, ppm)
Data Unavailable	Data Unavailable

Experimental Protocols

The following section outlines a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of a salvianolic acid.

4.1. Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified Salvianolic acid H.
- Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5 mL of methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer and Parameters



- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
 III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Acquisition:
 - Frequency: 500 MHz
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-3 seconds.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR Acquisition:
 - Frequency: 125 MHz
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
 - Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Perform phase and baseline corrections.
 - Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

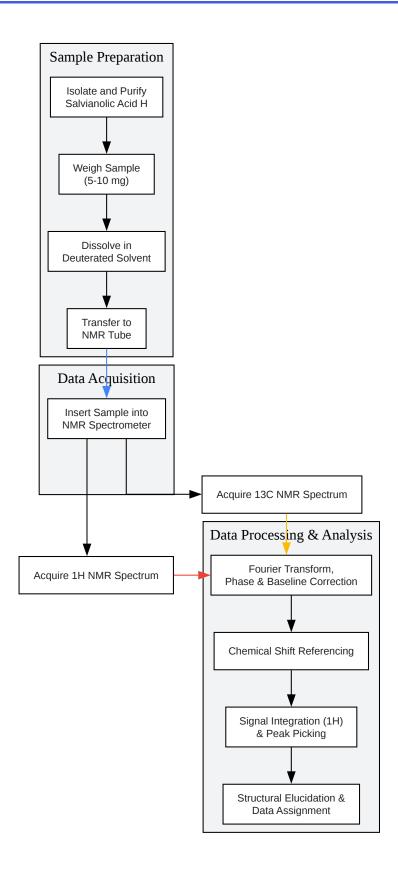




Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to final data interpretation is crucial for obtaining reliable spectroscopic information.





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Caption: Workflow for obtaining and analyzing ¹H and ¹³C NMR spectral data of **Salvianolic** acid H.

Conclusion

While the specific ¹H and ¹³C NMR spectral data for a compound definitively named "Salvianolic acid H" could not be provided due to the absence of an established chemical structure in the public domain, this document offers a comprehensive framework for the acquisition and presentation of such data. The provided experimental protocols and workflow diagram serve as a practical guide for researchers working on the structural characterization of salvianolic acids and other natural products. The scientific community is encouraged to contribute to the public knowledge base by publishing detailed structural and spectral data for any newly isolated compounds to facilitate future research and development.

 To cite this document: BenchChem. [Salvianolic Acid H: Unraveling the Spectroscopic Fingerprint]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617817#1h-nmr-and-13c-nmr-spectral-data-for-salvianolic-acid-h]

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